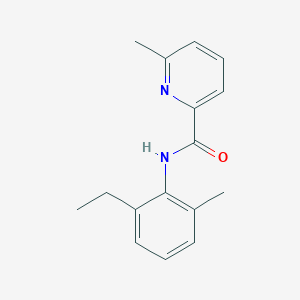
N-(2-ethyl-6-methylphenyl)-6-methylpyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethyl-6-methylphenyl)-6-methylpyridine-2-carboxamide, commonly known as EMPC, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a pharmaceutical drug. EMPC belongs to the pyridine carboxamide family and has been studied extensively for its therapeutic properties.
作用机制
The exact mechanism of action of EMPC is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. EMPC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. EMPC has also been shown to inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
EMPC has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. EMPC has also been shown to have anti-tumor properties and has been studied for its potential use in the treatment of cancer. Additionally, EMPC has been shown to have neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative disorders.
实验室实验的优点和局限性
One of the main advantages of EMPC is its versatility. It has been shown to have a variety of therapeutic properties and has been studied for its potential use in the treatment of a wide range of conditions. Additionally, EMPC is relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of EMPC is its low solubility in water, which can make it difficult to administer in certain forms.
未来方向
There are many potential future directions for research on EMPC. One area of interest is the development of new formulations and delivery methods for EMPC that improve its solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of EMPC and its potential use in the treatment of various conditions. Finally, EMPC could be studied for its potential use in combination with other drugs to enhance its therapeutic effects.
合成方法
EMPC can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2-acetylpyridine with 2-ethyl-6-methylphenylhydrazine in the presence of a catalyst. The resulting product is then treated with acetic anhydride to yield EMPC. Other methods involve the use of different starting materials and reaction conditions.
科学研究应用
EMPC has been extensively studied for its potential use as a pharmaceutical drug. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. EMPC has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, EMPC has been shown to have antimicrobial properties and has been studied for its potential use in the treatment of bacterial and fungal infections.
属性
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-6-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-4-13-9-5-7-11(2)15(13)18-16(19)14-10-6-8-12(3)17-14/h5-10H,4H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHNRFSFACEXEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethyl-6-methylphenyl)-6-methylpyridine-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(dimethylamino)-2-oxoethyl]-2,4-dimethylbenzamide](/img/structure/B7472272.png)



![1-[4-[2-(Azetidin-1-yl)-2-oxoethyl]phenyl]pyrrolidin-2-one](/img/structure/B7472289.png)
![N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7472300.png)
![N-(2,6-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472303.png)
![N-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]-2-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B7472318.png)
![4-[2-(4-Methoxyphenyl)acetyl]piperazin-2-one](/img/structure/B7472324.png)
![N-[5-[(3,5-difluorophenyl)methyl]-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B7472326.png)
![N,N-dimethyl-3-(1,3,4,6-tetramethylpyrazolo[3,4-b]pyridin-5-yl)propanamide](/img/structure/B7472346.png)


